p-Toluenesulfonamide, N-(4-acetamidobutyl)-
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Overview
Description
p-Toluenesulfonamide, N-(4-acetamidobutyl)-: is an organic compound with the molecular formula C₁₃H₂₀N₂O₃S and a molecular weight of 284.374. It is a derivative of p-toluenesulfonamide, where the sulfonamide group is substituted with an N-(4-acetamidobutyl) moiety . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-(4-acetamidobutyl)- typically involves the reaction of p-toluenesulfonyl chloride with N-(4-aminobutyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluenesulfonamide, N-(4-acetamidobutyl)- can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, H₂/Ni
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Sulfonamide derivatives
Scientific Research Applications
Chemistry: p-Toluenesulfonamide, N-(4-acetamidobutyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. It serves as a protecting group for amines and is involved in various catalytic processes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein modification. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, p-Toluenesulfonamide, N-(4-acetamidobutyl)- is used in the production of polymers, resins, and other materials. It is also involved in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide, N-(4-acetamidobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
- p-Toluenesulfonamide
- N-(4-aminobutyl)acetamide
- p-Toluenesulfonyl chloride
Comparison: p-Toluenesulfonamide, N-(4-acetamidobutyl)- is unique due to the presence of both the p-toluenesulfonamide and N-(4-acetamidobutyl) moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
15440-82-1 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]butyl]acetamide |
InChI |
InChI=1S/C13H20N2O3S/c1-11-5-7-13(8-6-11)19(17,18)15-10-4-3-9-14-12(2)16/h5-8,15H,3-4,9-10H2,1-2H3,(H,14,16) |
InChI Key |
QXVMZVAQQKTYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCNC(=O)C |
Origin of Product |
United States |
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